High-Affinity Multi-Receptor Binding Profile vs. Haloperidol and Other Typical Antipsychotics
Mazapertine (the succinate salt of this benzamide scaffold) demonstrates high-affinity binding to D2, D3, D4 receptors (all Ki < 3 nM), 5-HT1A (Ki = 1.7 nM), and α1-adrenergic receptors (Ki = 1.3 nM) [1]. In direct contrast, the typical antipsychotic haloperidol exhibits high D2 affinity (Ki ~1-2 nM) but lacks meaningful 5-HT1A affinity, contributing to its higher extrapyramidal side effect liability [2]. The D2/5-HT1A affinity ratio for mazapertine is approximately 1.2–1.8, which is more balanced than haloperidol (ratio >1000) and comparable to newer atypical antipsychotics [3].
| Evidence Dimension | Receptor binding affinity (Ki) across multiple targets |
|---|---|
| Target Compound Data | D2/D3/D4 Ki < 3 nM; 5-HT1A Ki = 1.7 nM; α1A Ki = 1.3 nM (mazapertine succinate) |
| Comparator Or Baseline | Haloperidol: D2 Ki ~1-2 nM; 5-HT1A Ki >1000 nM (negligible binding) |
| Quantified Difference | 5-HT1A affinity difference: ~600–1000-fold higher for mazapertine; D2/5-HT1A ratio: ~1.2–1.8 vs >1000 for haloperidol |
| Conditions | Radioligand competition binding assays; rat and human recombinant receptors; published in J Med Chem (1994, 1998) |
Why This Matters
This balanced D2/5-HT1A profile is mechanistically linked to reduced extrapyramidal symptoms, making this compound a more suitable reference standard for developing atypical antipsychotics than haloperidol.
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- [3] Reitz AB, Bennett DJ, Blum PS, Codd EE, Maryanoff CA, Ortegon ME, Renzi MJ, Scott MK, Shank RP, Vaught JL. A new arylpiperazine antipsychotic with high D2/D3/5-HT1A/alpha 1A-adrenergic affinity and a low potential for extrapyramidal effects. J Med Chem. 1994 Apr 15;37(8):1060-2. PMID: 7909336. View Source
